5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 2102412-62-2
VCID: VC4091806
InChI: InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18)
SMILES: C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2
Molecular Formula: C14H13NO3
Molecular Weight: 243.26

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid

CAS No.: 2102412-62-2

Cat. No.: VC4091806

Molecular Formula: C14H13NO3

Molecular Weight: 243.26

* For research use only. Not for human or veterinary use.

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid - 2102412-62-2

Specification

CAS No. 2102412-62-2
Molecular Formula C14H13NO3
Molecular Weight 243.26
IUPAC Name 5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18)
Standard InChI Key MNVAICNAWZPSCR-UHFFFAOYSA-N
SMILES C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2
Canonical SMILES C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid, reflects its cyclohexane backbone substituted at positions 1 (carboxylic acid), 2 (ketone), and 5 (phenyl and cyano groups). Key identifiers include:

PropertyValueSource
CAS Registry Number13119-76-1 / 2102412-62-2*
Molecular FormulaC₁₄H₁₃NO₃
Molecular Weight243.26 g/mol
SMILESC1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2
InChIKeyMNVAICNAWZPSCR-UHFFFAOYSA-N

*Discrepancies exist between sources, with Parchem and Vulcanchem/AnHorn citing different CAS numbers. Verification via authoritative databases is recommended for precise identification.

Structural Analysis

The cyclohexane ring adopts a chair conformation, with steric and electronic effects influencing substituent orientations:

  • The carboxylic acid at position 1 enhances solubility and enables amide bond formation.

  • The ketone at position 2 participates in hydrogen bonding and serves as a site for nucleophilic additions .

  • The 5-phenyl-5-cyano group introduces steric bulk and electronic effects, potentially affecting receptor binding in analogs .

X-ray crystallography or computational modeling (e.g., docking studies similar to those in ) could further elucidate preferred conformations.

Synthesis and Preparation

Purification and Characterization

  • Purity: Commercial samples are typically ≥95% pure, verified via HPLC .

  • Analytical Data: Spectroscopic methods (IR, NMR, MS) would confirm functional groups and structure. For example:

    • IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2250 cm⁻¹ (C≡N stretch).

    • ¹H NMR: Resonances for phenyl protons (δ 7.2–7.5 ppm) and cyclohexane methylenes (δ 1.5–2.5 ppm) .

Analog StructureModificationApplicationSource
CyclohexanecarboxamideAmide bond formationD3R-selective ligands
5-Hydroxymethyl derivativesEtherificationAntibacterial agents

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring correct substituent placement during cyclization.

  • Steric Hindrance: Bulky phenyl and cyano groups may slow reaction kinetics .

Research Gaps

  • Pharmacokinetics: No data on absorption, metabolism, or toxicity.

  • Biological Screening: Prioritize assays for receptor binding, antimicrobial activity, and cytotoxicity.

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